molecular formula C6H4Cl2O2 B076880 3,5-Dichlorocatechol CAS No. 13673-92-2

3,5-Dichlorocatechol

Cat. No.: B076880
CAS No.: 13673-92-2
M. Wt: 179 g/mol
InChI Key: XSXYVLIPQMXCBV-UHFFFAOYSA-N
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Description

3,5-Dichlorocatechol, also known as 3,5-dichloro-1,2-benzenediol, is an organic compound belonging to the catechol family of compounds. It is an important intermediate for the synthesis of a variety of industrial and pharmaceutical products. It is also an important biochemical compound used in a variety of scientific research applications.

Scientific Research Applications

  • Biodegradation of Herbicides

    3,5-Dichlorocatechol is identified as a key enzyme in the biodegradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). It functions as a nonheme ferric dioxygenase catalyzing the intradiol cleavage of catechol derivatives, with this compound showing the highest specificity constant (Bhat, Ishida, Horiike, Vaidyanathan, & Nozaki, 1993).

  • Synthesis Methods

    There are chemical methods for synthesizing this compound, which are important due to its role as a common metabolite in the degradation of dichlorobenzenes. These methods include a modified ultrasonic Reimer/Tiemann reaction and subsequent Dakin oxidation (Kirsch & Stan, 1994).

  • Degradation by Microorganisms

    The degradation of this compound by various Pseudomonas species has been extensively studied, revealing the formation of several compounds through enzymatic activity. This research contributes to understanding the microbial degradation pathways of chlorosubstituted aromatic compounds (Schwein, Schmidt, Knackmuss, & Reineke, 1988).

  • Photolytic Degradation

    Studies on the photolytic degradation of chlorophenolic substances in aqueous media show that this compound is a product of this process. It has increased toxic effects in the Microtox® luminescence bioassay system, indicating environmental impact concerns (Svenson & Hynning, 1997).

  • Anaerobic Dechlorination

    Metabolically stable anaerobic cultures have been used to study the dechlorination of chlorocatechols, including this compound. Specific dechlorination processes were observed, providing insights into bioremediation approaches for dechlorinating certain chlorocatechols in environmental settings (Allard, Hynning, Lindgren, Remberger, & Neilson, 1991).

Mechanism of Action

Target of Action

The primary target of 3,5-Dichlorocatechol is the enzyme chlorocatechol 1,2-dioxygenase . This enzyme is found in certain bacteria, such as Alcaligenes eutrophus JMP 134 and Pseudomonas chlororaphis RW71 , which use this compound as their sole carbon and energy sources . The role of this enzyme is to catalyze the degradation of this compound, a process that is essential for these bacteria to survive .

Mode of Action

This compound interacts with its target enzyme, chlorocatechol 1,2-dioxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the ortho-dechlorination of this compound, leading to the formation of 2,4-Dichloro-cis,cis-muconate . This is a key step in the degradation pathway of this compound .

Biochemical Pathways

The degradation of this compound involves a biochemical pathway known as the chlorocatechol oxidative pathway . In this pathway, this compound is first converted into 2,4-Dichloro-cis,cis-muconate by the action of chlorocatechol 1,2-dioxygenase . The 2,4-Dichloro-cis,cis-muconate is then further degraded into simpler compounds, ultimately leading to the formation of maleylacetate . This pathway allows the bacteria to utilize this compound as a source of carbon and energy .

Pharmacokinetics

Its metabolism primarily occurs in bacteria capable of utilizing it as a carbon source, as described above . The impact of these properties on its bioavailability remains to be determined.

Result of Action

The action of this compound results in its degradation into simpler compounds, ultimately leading to the formation of maleylacetate . This process allows bacteria to utilize this compound as a source of carbon and energy . On a molecular level, this involves the breaking of the aromatic ring of this compound and the removal of the chlorine atoms .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of other carbon sources can affect the utilization of this compound by bacteria . Additionally, the pH and temperature of the environment can influence the activity of the enzymes involved in the degradation of this compound

Safety and Hazards

3,5-Dichlorocatechol has been classified as causing eye irritation, skin irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

As 3,5-Dichlorocatechol is a substrate of the broad-spectrum chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 , future research could focus on further understanding this interaction and its implications for the degradation of chlorocatechols.

Biochemical Analysis

Biochemical Properties

3,5-Dichlorocatechol is involved in biochemical reactions, particularly in degradation pathways. It is metabolized by Alcaligenes eutrophus JMP 134, where 2,4-Dichloro-cis,cis-muconate is established as a ring cleavage product in the degradation of this compound . This suggests that this compound interacts with specific enzymes in Alcaligenes eutrophus JMP 134 to facilitate its degradation.

Cellular Effects

The cellular effects of this compound are primarily observed through its degradation products. The degradation of this compound by enzymes of 3-chlorobenzoate-grown cells of Pseudomonas sp. strain B13 has been studied

Molecular Mechanism

The molecular mechanism of this compound involves its degradation by specific enzymes. In Alcaligenes eutrophus JMP 134, 2,4-Dichloro-cis,cis-muconate is established as a ring cleavage product in the degradation of this compound . This suggests that this compound may bind to specific enzymes, leading to its degradation and the production of 2,4-Dichloro-cis,cis-muconate.

Temporal Effects in Laboratory Settings

It is known that this compound is involved in degradation pathways, suggesting that it may degrade over time .

Metabolic Pathways

This compound is involved in degradation pathways. In Alcaligenes eutrophus JMP 134, it is metabolized into 2,4-Dichloro-cis,cis-muconate . This suggests that this compound interacts with specific enzymes in these metabolic pathways.

Properties

IUPAC Name

3,5-dichlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXYVLIPQMXCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074509
Record name 3,5-Dichlorocatechol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13673-92-2
Record name 3,5-Dichlorocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13673-92-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorocatechol
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Record name 3,5-Dichlorocatechol
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Record name 3,5-Dichlorocatechol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3,5-Dichlorocatechol (3,5-DCC) and why is it relevant?

A1: this compound (3,5-DCC) is a chlorinated aromatic compound often identified as a key intermediate in the microbial degradation of various environmental pollutants, including herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and chlorinated benzenes. [, , , , , , , , , , , ] Understanding its properties and behavior is crucial for developing effective bioremediation strategies.

Q2: How does 3,5-DCC fit into the degradation pathway of 2,4-D?

A2: 2,4-D is initially converted to 2,4-dichlorophenol (2,4-DCP) through ether bond cleavage. 2,4-DCP is then hydroxylated to form 3,5-DCC. [, , , ] This conversion is often catalyzed by enzymes like 2,4-dichlorophenol hydroxylase. [, , ]

Q3: Are there alternative pathways for 3,5-DCC degradation?

A4: Yes, some bacteria utilize a meta-cleavage pathway, producing 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid as a ring fission product. [] Additionally, Achromobacter sp. can co-metabolize 3,5-DCC via catechol 1,6-oxygenase, yielding 3,5-dichloro-2-hydroxymuconic semialdehyde. []

Q4: How does the structure of 3,5-DCC influence its degradation?

A5: The position of chlorine atoms on the catechol ring significantly affects the degradation pathway and the enzymes involved. [, , ] For instance, 4-chlorocatechol is degraded via 4-carboxymethylenbut-2-en-4-olide, while 3-chlorocatechol leads to the formation of 2-halomuconic acids. []

Q5: How do chlorocatechol 1,2-dioxygenases interact with 3,5-DCC?

A6: Chlorocatechol 1,2-dioxygenases are iron-containing enzymes that catalyze the ortho-cleavage of the aromatic ring in 3,5-DCC. [, , , ] These enzymes exhibit varying substrate specificities, with some showing a preference for specific dichlorocatechols. [, ]

Q6: What determines the substrate specificity of chlorocatechol 1,2-dioxygenases?

A7: Studies suggest that specific amino acid residues in the active site of these enzymes play a crucial role in substrate binding and orientation, influencing their specificity towards different dichlorocatechols. []

Q7: Have any specific amino acid residues been identified as crucial for 3,5-DCC degradation?

A8: Yes, research on the chlorocatechol 1,2-dioxygenases CbnA and TcbC revealed that amino acids at positions 48, 52, and 73 significantly influence their preference for 3,5-DCC or 3,4-dichlorocatechol. [] Particularly, the presence of leucine at position 48 and isoleucine at position 73 seems to favor 3,5-DCC degradation. []

Q8: Can the activity of chlorocatechol 1,2-dioxygenases be modulated?

A9: Yes, studies have demonstrated that modifying specific amino acid residues through site-directed mutagenesis can alter the substrate specificity and activity of these enzymes. [] This finding has implications for developing engineered enzymes with enhanced degradation capabilities for specific chlorinated pollutants.

Q9: Are there any known inhibitors of 3,5-DCC degradation?

A10: While specific inhibitors haven't been extensively studied, the presence of certain chlorobenzoates, particularly 3,5-dichlorobenzoate, has been shown to inhibit the degradation of ortho-substituted benzoates, potentially impacting 3,5-DCC degradation. []

Q10: Can 3,5-DCC itself be toxic to microorganisms?

A11: Yes, 3,5-DCC exhibits toxicity towards bacteria like Escherichia coli, primarily through membrane disruption. [] Its toxicity increases with the degree of chlorination, suggesting that highly chlorinated catechols pose a greater risk. []

Q11: How does 3,5-DCC interact with cellular membranes?

A12: At neutral pH, 3,5-DCC acts as an uncoupler of oxidative phosphorylation, disrupting energy production in the cell. [] This effect is thought to be related to its ability to disrupt membrane potential. []

Q12: Does the presence of other compounds influence 3,5-DCC toxicity?

A13: Interestingly, copper ions have been found to have contrasting effects on the toxicity of different chlorocatechols. [] While copper enhances the toxicity of catechol and 4-monochlorocatechol, it reduces the toxicity of 3,5-DCC and other highly chlorinated catechols. []

Q13: What is the molecular formula and weight of 3,5-DCC?

A14: The molecular formula of 3,5-DCC is C6H4Cl2O2, and its molecular weight is 179.00 g/mol. []

Q14: What analytical techniques are used to identify and quantify 3,5-DCC?

A15: Common techniques include gas chromatography-mass spectrometry (GC-MS) [, , ], high-performance liquid chromatography (HPLC) [, ], and gas chromatography with electron capture detection (GC-ECD). []

Q15: Are there any validated analytical methods for 3,5-DCC analysis?

A16: While specific validated methods might vary based on the matrix and research goals, analytical techniques like GC-MS and HPLC are routinely validated for accuracy, precision, and specificity. [, ]

Q16: What are the environmental concerns associated with 3,5-DCC?

A17: Although 3,5-DCC is an intermediate in the biodegradation of certain pollutants, its accumulation can be toxic to various organisms. [, ] Therefore, understanding its fate and transport in the environment is crucial for ecological safety.

Q17: How is 3,5-DCC typically removed from contaminated environments?

A18: Bioremediation, using microorganisms capable of degrading 3,5-DCC, is a promising approach for removing it from contaminated water and soil. [, , , ]

Q18: Are there any alternative strategies for 3,5-DCC removal?

A19: Yes, advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2) or zinc oxide (ZnO) nanoparticles, have shown potential for the degradation and mineralization of 3,5-DCC. [, ]

Q19: Can 3,5-DCC be formed abiotically in the environment?

A21: Yes, research suggests that carbon suboxide, a highly reactive intermediate formed during the abiotic degradation of aromatic compounds in soil, can potentially react with water to form malonic acid, which could further degrade to 3,5-DCC. [] This process highlights the complexity of abiotic and biotic degradation pathways in the environment.

Q20: What are the future directions for research on 3,5-DCC?

A22: Further investigation into the diversity and metabolic capabilities of 3,5-DCC-degrading microorganisms, along with the development of engineered enzymes with enhanced degradation activity, will be crucial for improving bioremediation strategies. [, ] Additionally, exploring the potential of combined biological and physicochemical treatment methods could offer efficient solutions for removing 3,5-DCC and related chlorinated compounds from the environment. [, , ]

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